Methyl 2-(4-hydroxybenzylamino)acetate
Description
Methyl 2-(4-hydroxybenzylamino)acetate is an organic compound featuring a 4-hydroxybenzylamino group linked to a glycine-derived methyl ester. It is synthesized via nucleophilic substitution between 4-(aminomethyl)phenol and methyl 2-bromoacetate, yielding an off-white solid with a melting point of 105–107 °C . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 9.25 (OH), 8.30 (NH), 7.10–6.70 (aromatic protons), 3.60 (OCH₃), 3.55–3.24 (CH₂ groups).
- ¹³C NMR (CDCl₃): δ 172.7 (ester carbonyl), 155.4 (phenolic oxygen), 52.7 (OCH₃), 51.9 (CH₂COO), 49.5 (CH₂NH).
- MS (ESI): m/z 218.1 ([M + Na]⁺), corresponding to a molecular weight of ~195 g/mol .
The compound serves as an intermediate in synthesizing protected derivatives for pharmaceutical applications, such as Boc-protected analogs .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 2-[(4-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
Clé InChI |
IMKUPGZPIFUYMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Methyl 4-Acetamido-2-hydroxybenzoate
Structure: Features a benzoate ester with acetamido and hydroxyl substituents at positions 4 and 2, respectively. Molecular Formula: C₁₀H₁₁NO₄ (MW: 209.20 g/mol) . Key Differences:
- Functional Groups: Lacks the benzylamino linkage present in the target compound; instead, it has an acetamido group directly on the aromatic ring.
- Synthesis: Derived from acetylation of methyl 4-aminosalicylate, contrasting with the nucleophilic substitution route used for Methyl 2-(4-hydroxybenzylamino)acetate .
- Applications : Used as a reference standard in pharmacopeial testing (e.g., British Pharmacopoeia) .
Bicyclic Triazole Derivatives (Compounds A and B)
Structures :
- Compound A : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester with a triazole-thioacetate moiety.
- Compound B: Similar to A but with an isobutyl-propylamino substitution. Key Differences:
- Complexity: Both feature bicyclic terpene-derived frameworks and triazole rings, unlike the simpler benzylamino-acetate structure of the target compound.
Bohemine Metabolite M-6
Structure: 6-(4-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine. Key Differences:
- Core Structure: Purine-based, with a 4-hydroxybenzylamino side chain and a 3-hydroxypropylamino group.
- Metabolism : Undergoes CYP2A/3A-mediated oxidation and cytosolic NAD⁺-dependent conversion to carboxylic acids, highlighting divergent metabolic pathways compared to the target compound .
Data Table: Comparative Analysis
*Inferred from MS data; exact formula requires further validation.
Research Findings and Implications
- Synthetic Flexibility: Methyl 2-(4-hydroxybenzylamino)acetate’s amino group allows for protective modifications (e.g., Boc protection), enabling its use in peptide mimetics or prodrugs .
- Metabolic Divergence : Unlike metabolite M-6, which undergoes hepatic CYP-mediated transformations, the target compound’s ester group may predispose it to hydrolytic cleavage .
- Structural-Activity Relationships (SAR): The benzylamino-acetate motif offers a balance of hydrophilicity and aromaticity, whereas bicyclic derivatives (Compounds A/B) prioritize steric bulk for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
